molecular formula C10H9FN2O2 B13077412 Ethyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Ethyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate

Cat. No.: B13077412
M. Wt: 208.19 g/mol
InChI Key: WGYYPWUGSGOPAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50°C . This reaction yields various derivatives, including the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate involves its interaction with molecular targets such as FGFRs. By binding to these receptors, it inhibits their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells . The pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit FGFRs with high potency makes it a valuable compound in cancer research .

Properties

IUPAC Name

ethyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-5-12-8-3-6(11)4-13-9(7)8/h3-5,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYYPWUGSGOPAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1N=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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